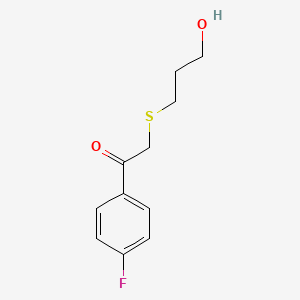

1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one is an organic compound that features a fluorophenyl group, a hydroxypropylthio group, and an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one typically involves the following steps:

Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzene, undergoes halogenation to introduce the fluorine atom.

Thioether Formation: The fluorophenyl intermediate reacts with a thiol compound, such as 3-mercaptopropanol, under basic conditions to form the thioether linkage.

Ketone Formation:

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-amine: Similar structure but with an amine group instead of a ketone.

1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-thiol: Similar structure but with a thiol group instead of a ketone.

Uniqueness

1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one is unique due to the combination of its fluorophenyl, hydroxypropylthio, and ethanone groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.

Biological Activity

1-(4-Fluorophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one, also known by its CAS number 1480635-77-5, is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃FO₂S

- Molecular Weight : 228.28 g/mol

- Structure : The compound features a fluorophenyl group and a hydroxypropyl-thio linkage, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential use in treating infections.

- Antioxidant Properties : The compound has shown promise as an antioxidant, helping to neutralize free radicals and reduce oxidative stress in cellular models.

- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions like obesity and diabetes.

1. Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

2. Antioxidant Activity

In vitro assays revealed that the compound exhibits strong antioxidant activity, with an IC50 value of approximately 25 µM when tested against DPPH radicals. This suggests its potential role in preventing oxidative damage in cells.

3. Enzyme Inhibition Studies

Research focusing on enzyme inhibition found that the compound effectively inhibited lipase activity, which is crucial for lipid metabolism. The IC50 for lipase inhibition was determined to be around 50 µM, indicating its potential utility in managing lipid-related disorders.

The proposed mechanism of action for the biological activities of this compound includes:

- Free Radical Scavenging : The hydroxypropyl group likely contributes to the compound's ability to donate electrons and neutralize free radicals.

- Enzyme Binding : The structural configuration allows for effective binding to active sites on enzymes, inhibiting their function and altering metabolic pathways.

Properties

Molecular Formula |

C11H13FO2S |

|---|---|

Molecular Weight |

228.28 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-(3-hydroxypropylsulfanyl)ethanone |

InChI |

InChI=1S/C11H13FO2S/c12-10-4-2-9(3-5-10)11(14)8-15-7-1-6-13/h2-5,13H,1,6-8H2 |

InChI Key |

JSYJIACDNNNDDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSCCCO)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.